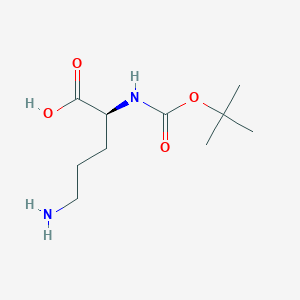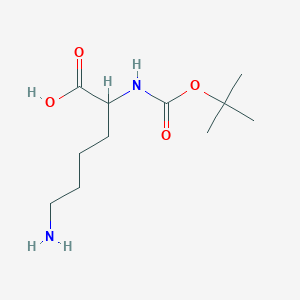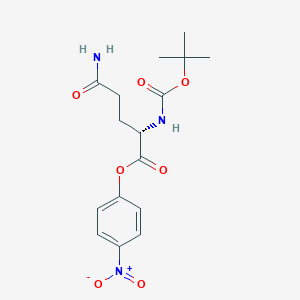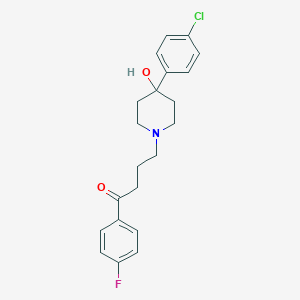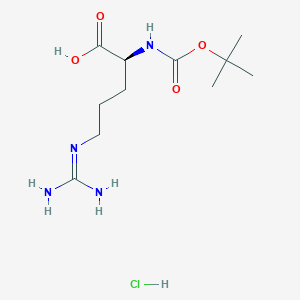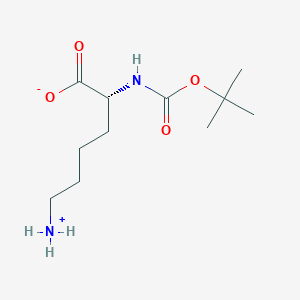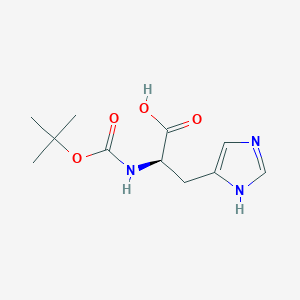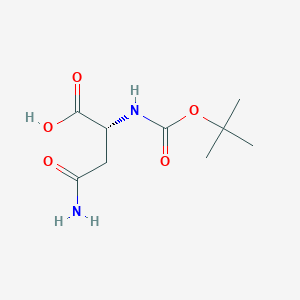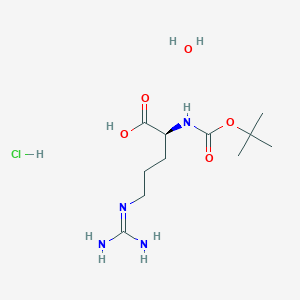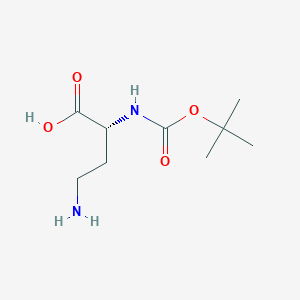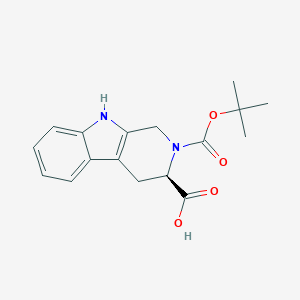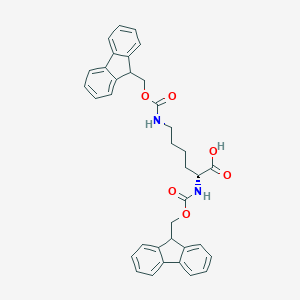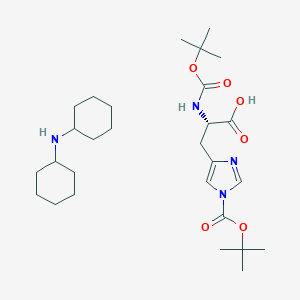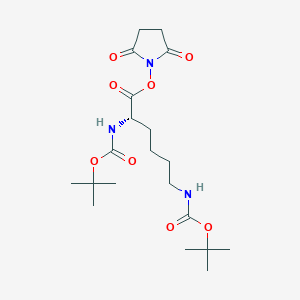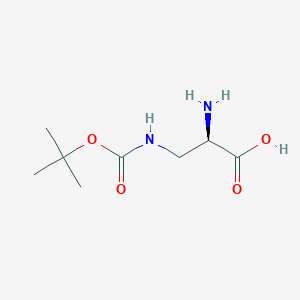
H-D-Dap(boc)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-D-Dap(boc)-OH: is a derivative of 2,3-diaminopropionic acid, where the amino group is protected by a tert-butoxycarbonyl (boc) group. This compound is commonly used in peptide synthesis due to its ability to introduce a protected diamino acid into peptide chains. The boc group serves as a protecting group for the amino functionality, allowing for selective deprotection and further functionalization.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of H-D-Dap(boc)-OH typically begins with 2,3-diaminopropionic acid.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Industrial methods may also include continuous flow synthesis and automated purification systems to enhance efficiency.
化学反応の分析
Types of Reactions:
Deprotection: The boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution: The free amine can undergo nucleophilic substitution reactions with various electrophiles to introduce different functional groups.
Coupling Reactions: H-D-Dap(boc)-OH can participate in peptide coupling reactions using reagents like carbodiimides (e.g., EDC, DCC) to form peptide bonds.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Coupling: Carbodiimides in the presence of a coupling additive like N-hydroxysuccinimide (NHS).
Major Products:
Deprotection: 2,3-diaminopropionic acid.
Substitution: Various substituted derivatives of 2,3-diaminopropionic acid.
Coupling: Peptides containing the 2,3-diaminopropionic acid residue.
科学的研究の応用
Chemistry:
Peptide Synthesis: H-D-Dap(boc)-OH is widely used in the synthesis of peptides and peptidomimetics
Biology:
Protein Engineering: The compound is used in the design of proteins with specific functionalities, such as enzyme inhibitors or receptor agonists.
Medicine:
Drug Development: this compound is utilized in the development of peptide-based therapeutics. It can be incorporated into drug candidates to enhance their stability and bioavailability.
Industry:
Biotechnology: The compound is employed in the production of bioconjugates and other biotechnological applications.
作用機序
Mechanism: H-D-Dap(boc)-OH acts as a building block in peptide synthesis. The boc group protects the amino functionality, allowing for selective deprotection and further functionalization. The free amine can participate in various chemical reactions, enabling the synthesis of complex peptides and proteins.
Molecular Targets and Pathways: The compound itself does not have specific molecular targets or pathways. peptides and proteins synthesized using this compound can interact with various biological targets, such as enzymes, receptors, and other proteins.
類似化合物との比較
H-D-Dap(boc)-OMe: A methyl ester derivative of H-D-Dap(boc)-OH, used in similar applications but with different solubility and reactivity properties.
H-D-Dap(boc)-OBzl: A benzyl ester derivative, offering different protection and deprotection profiles.
Uniqueness: this compound is unique due to its specific protection group (boc) and its ability to introduce a diamino acid residue into peptides. This allows for versatile functionalization and the synthesis of complex peptide structures.
特性
IUPAC Name |
(2R)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-4-5(9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJIIZWMJVWKIR-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259825-43-9 |
Source


|
| Record name | (2R)-2-amino-3-{[(tert-butoxy)carbonyl]amino}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
